1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl-
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl- is a heterocyclic aromatic organic compound belonging to the pyrrolopyridine family This compound features a fused pyrrole and pyridine ring system with a cyano group at the 3-position and an ethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl- can be synthesized through several synthetic routes. One common method involves the cyclization of 2-aminopyridine derivatives with suitable cyano-containing reagents under specific reaction conditions. Another approach is the palladium-catalyzed cross-coupling reaction between 2-ethylpyrrole and a suitable halogenated pyridine derivative.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydride, potassium tert-butoxide) are used.
Major Products Formed:
Oxidation: Formation of pyrrolopyridine-3-carboxylic acids.
Reduction: Formation of 2-ethylpyrrolopyridine-3-amine.
Substitution: Formation of various halogenated and alkylated derivatives.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including its role as a fibroblast growth factor receptor (FGFR) inhibitor[_{{{CITATION{{{_1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Medicine: Its derivatives are explored for their anticancer properties, particularly in targeting FGFR signaling pathways in various tumors[_{{{CITATION{{{_1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Industry: The compound is used in the development of advanced materials and organic electronic devices.
Mechanism of Action
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl- exerts its effects involves the inhibition of FGFR signaling pathways[_{{{CITATION{{{1{Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b ...](https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g). By binding to the FGFRs, the compound disrupts the downstream signaling cascade, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells[{{{CITATION{{{_1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Molecular Targets and Pathways:
FGFR1, FGFR2, FGFR3: These are the primary molecular targets of the compound[_{{{CITATION{{{_1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Signaling Pathways: The compound interferes with the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell survival and proliferation.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-c]pyridine
Indole derivatives
Pyrrolopyridine derivatives
Properties
IUPAC Name |
2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-2-9-8(6-11)7-4-3-5-12-10(7)13-9/h3-5H,2H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMUKGXIYXZXTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1)N=CC=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301236817 | |
Record name | 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301236817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954112-84-6 | |
Record name | 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=954112-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301236817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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